Benzyl 4-(iodomethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H18INO2 It is characterized by the presence of a piperidine ring substituted with an iodomethyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-(iodomethyl)piperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with iodomethane in the presence of a base to form 4-(iodomethyl)piperidine. This intermediate is then reacted with benzyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(iodomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(bromomethyl)piperidine-1-carboxylate
- Benzyl 4-(chloromethyl)piperidine-1-carboxylate
- Benzyl 4-(fluoromethyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing unique opportunities for chemical modifications .
Properties
IUPAC Name |
benzyl 4-(iodomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFFKJGPLDVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562910 |
Source
|
Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149897-41-6 |
Source
|
Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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